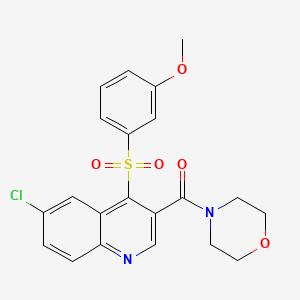

![molecular formula C17H12BrNO3S B2414870 Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-15-6](/img/structure/B2414870.png)

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

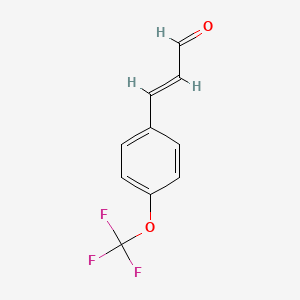

“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the linear formula C14H12BrNO3S . It is a solid substance with a melting point between 114 - 116 degrees Celsius .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . One method involves an aryne reaction with alkynyl sulfides, which can synthesize a wide range of 3-substituted benzothiophenes . This method uses easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C14H12BrNO3S/c1-16(11-7-8-20-12(11)14(18)19-2)13(17)9-3-5-10(15)6-4-9/h3-8H,1-2H3 .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can be synthesized through various reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between different compounds to form the thiophene derivatives .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 114 - 116 degrees Celsius . Its molecular weight is 354.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate and its derivatives are primarily utilized in the synthesis of complex organic compounds. One significant application involves the synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, derivatives of a novel heterocyclic system. These compounds are obtained through a reaction involving Methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles, leading to a series of tandem cyclization processes (Yagodkina-Yakovenko et al., 2018).

Applications in Drug Discovery and Biological Studies

A range of benzo[b]thiophene derivatives, closely related to this compound, are used in drug discovery and have shown promise as antitubulin agents. One such study synthesized a library of 3-(α-styryl)-benzo[b]thiophenes, assessing their antiproliferative properties. A particular compound from this library demonstrated significant cytotoxic activity against certain cell lines, highlighting its potential in cancer treatment (Tréguier et al., 2014).

Exploration of Chemical Structures and Reactivity

The compound's derivatives have also been a subject of interest due to their unique structural and reactive properties. For instance, the bromination selectivity of certain benzo[b]thiophene derivatives was studied to understand the electron structure and reaction active energy, providing insights into their chemical behavior and potential applications in materials science (Wu et al., 2013).

Contributions to Diverse Chemical Libraries

Furthermore, this compound derivatives contribute to the development of diverse chemical libraries. One such example involves the preparation of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes using palladium-catalyzed substitution and iodocyclization methodologies. These compounds are valuable for pharmaceutical and medicinal chemistry due to their structural diversity and potential biological activities (Cho et al., 2010).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, their synthesis methods could be optimized for efficiency and versatility .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated as potential antipsychotic agents and inhibitors of human leucocyte elastase (hle) .

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

Related compounds have shown promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets .

Result of Action

Related compounds have been found to disrupt actin polymerization and thus prevent the metastatic potential of tumor cells where limk is over-expressed .

Eigenschaften

IUPAC Name |

methyl 3-[(2-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRRKRWWCXOPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

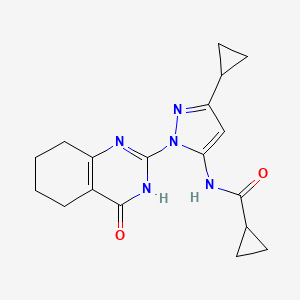

![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)

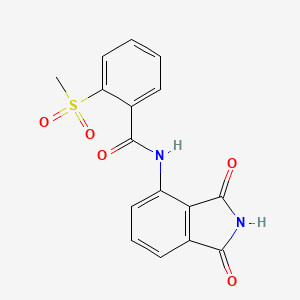

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)

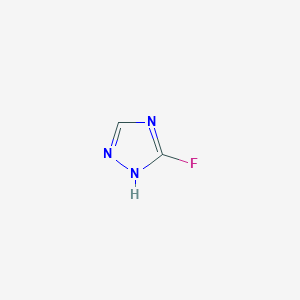

![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)